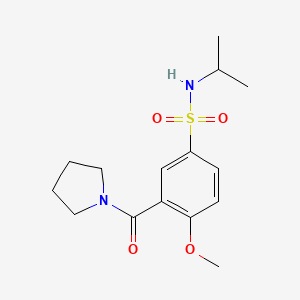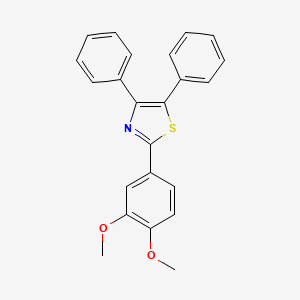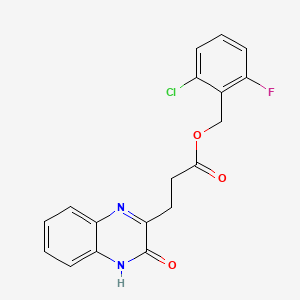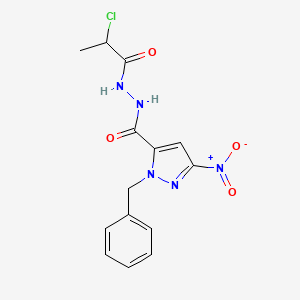
4-methoxy-N-(propan-2-yl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
4-methoxy-N-(propan-2-yl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is 326.13002836 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Decomposition
N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, due to its structural similarities with sulfamethoxazole, may have significant applications in photochemical studies. Sulfamethoxazole's photolability in acidic aqueous solutions leads to various photoproducts through processes such as photoisomerization, hinting at potential pathways for environmental degradation or photochemical transformation studies for related compounds (Zhou & Moore, 1994).
Synthesis and Bioactivity
The synthesis and exploration of bioactivity in benzenesulfonamide derivatives, including those structurally related to N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, have shown promise in cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition. This suggests potential applications in designing novel therapeutic agents targeting various cancers and enzyme-related disorders (Gul et al., 2016).
Neuroprotective and Cognitive Enhancing Properties
Compounds structurally similar to N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, such as SB-399885, have been studied for their neuroprotective and cognitive-enhancing effects. These studies demonstrate potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through enhancements of cholinergic function (Hirst et al., 2006).
Antimicrobial and Anticancer Applications
The exploration of N-substituted benzenesulfonamides has revealed significant antimicrobial and anticancer properties, suggesting the potential for N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide and its analogs in developing new therapeutic agents. These findings underscore the versatility of benzenesulfonamide derivatives in addressing a wide range of pathological conditions (Di Fiore et al., 2011).
Novel Radioligands and Imaging Agents
The high-yield synthesis and potential of benzenesulfonamide derivatives as selective CB2 radioligands highlight their applications in medical imaging, particularly PET imaging. This underscores the broader applicability of compounds like N-isopropyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in diagnostic and therapeutic monitoring (Gao et al., 2014).
Eigenschaften
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)16-22(19,20)12-6-7-14(21-3)13(10-12)15(18)17-8-4-5-9-17/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETALWUPMOORDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4552961.png)
![4-methyl-3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4552971.png)
![N-[4-(ethylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B4552976.png)

![Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B4553009.png)




![N-(3-ethoxypropyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4553045.png)
![1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4553047.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline](/img/structure/B4553057.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4553059.png)
![(4-BENZYLPIPERAZINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4553062.png)
